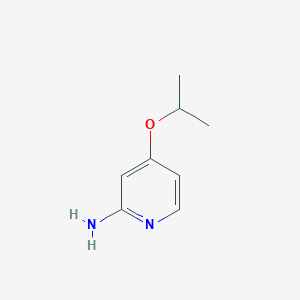

4-Isopropoxypyridin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-propan-2-yloxypyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-6(2)11-7-3-4-10-8(9)5-7/h3-6H,1-2H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSHKMXFMZNUEHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC(=NC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Route Design for 4 Isopropoxypyridin 2 Amine

Direct Synthesis Approaches

Direct synthesis strategies aim to construct the 4-isopropoxypyridin-2-amine core with high efficiency. These methods include the strategic introduction of the isopropoxy group via nucleophilic aromatic substitution and the formation of the pyridine (B92270) ring itself through cyclization reactions.

Nucleophilic Aromatic Substitution (SNAr) Strategies for Alkoxide Introduction

One of the most straightforward conceptual approaches to the synthesis of this compound involves the nucleophilic aromatic substitution (SNAr) of a suitable 4-halopyridin-2-amine precursor. In this strategy, the electron-deficient nature of the pyridine ring, further activated by the presence of an amino group, facilitates the displacement of a halide at the C4 position by an isopropoxide nucleophile.

A common precursor for this reaction is 2-amino-4-chloropyridine (B16104). The synthesis of this starting material can be achieved through various methods, including the Hofmann degradation of 4-chloropicolinamide or the reduction of 2-chloro-4-nitropyridine (B32982) N-oxide. google.comguidechem.com Once obtained, 2-amino-4-chloropyridine can be subjected to reaction with sodium or potassium isopropoxide in a suitable solvent, such as isopropanol (B130326) or a polar aprotic solvent like DMF or DMSO, often at elevated temperatures to drive the substitution to completion.

| Precursor | Reagents | Conditions | Product |

| 2-Amino-4-chloropyridine | Sodium isopropoxide, Isopropanol | Reflux | This compound |

| 2-Amino-4-fluoropyridine (B1287999) | Potassium isopropoxide, DMSO | 80-100 °C | This compound |

This table represents a generalized SNAr approach. Specific reaction conditions and yields would be dependent on the full experimental procedure.

The reactivity of the halide in the SNAr reaction generally follows the order F > Cl > Br > I. Therefore, the use of 2-amino-4-fluoropyridine as a precursor could potentially allow for milder reaction conditions.

Cyclization Reactions in Pyridine Ring Formation, including Hantzsch-type Condensation

The Hantzsch pyridine synthesis is a classic multi-component reaction that offers a convergent approach to substituted pyridines. vixra.orgwikipedia.orgthermofisher.com The traditional Hantzsch synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, typically ammonia (B1221849), to form a 1,4-dihydropyridine, which is subsequently oxidized to the corresponding pyridine. nih.govorganic-chemistry.org

To adapt this synthesis for this compound, significant modifications to the starting materials would be necessary. A plausible, albeit non-traditional, approach could involve a β-alkoxy-α,β-unsaturated carbonyl compound as one of the three-carbon components, and a nitrogen-containing component that would ultimately provide the 2-amino group, such as cyanamide (B42294) or a protected form of guanidine. The complexity of controlling the regiochemistry to achieve the desired 2,4-substitution pattern makes this a challenging, though potentially feasible, route.

A hypothetical modified Hantzsch-type reaction is presented below:

| Component 1 | Component 2 | Component 3 | Nitrogen Source | Product |

| Formaldehyde | Ethyl 3-isopropoxy-2-butenoate | Ethyl cyanoacetate | Ammonia | Intermediate for this compound |

This table outlines a conceptual modification to the Hantzsch synthesis. The feasibility and specific outcomes of such a reaction would require experimental validation.

Functionalization of Precursor Molecules

An alternative to building the pyridine ring from acyclic precursors is to start with a pre-functionalized pyridine and introduce the necessary substituents in a stepwise manner. This approach offers flexibility and allows for the use of well-established synthetic transformations.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura) for Pyridine Ring Elaboration

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful tools for the formation of carbon-carbon bonds and can be employed to elaborate a pyridine ring system. youtube.comyoutube.com For the synthesis of this compound, one could envision a strategy where a dihalopyridine is functionalized sequentially. For instance, starting with 2-amino-4-chloropyridine, a Suzuki-Miyaura coupling could be used to introduce a different substituent at a separate position, if desired, before the introduction of the isopropoxy group.

More directly, while less common for introducing alkoxy groups, a Suzuki-Miyaura type reaction is not the typical method. However, related palladium-catalyzed C-O bond-forming reactions (Buchwald-Hartwig etherification) could be considered. In this scenario, a 2-amino-4-halopyridine would be coupled with isopropanol in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base.

| Substrate | Coupling Partner | Catalyst/Ligand | Base | Product |

| 2-Amino-4-bromopyridine | Isopropanol | Pd(OAc)2 / Buchwald-type ligand | NaOt-Bu | This compound |

| 2-Amino-4-chloropyridine | Phenylboronic acid | Pd(PPh3)4 | K2CO3 | 2-Amino-4-phenylpyridine |

The first entry is a hypothetical Buchwald-Hartwig etherification. The second entry illustrates a typical Suzuki-Miyaura reaction on a related substrate. nih.govrsc.org

Amination Reactions in Pyridine Derivative Synthesis

The introduction of the 2-amino group can be a key step in the synthesis of the target molecule. This can be achieved through the amination of a 2-halopyridine precursor. For instance, if 2-chloro-4-isopropoxypyridine (B3024613) were available, it could be subjected to an amination reaction. Direct amination with ammonia can be challenging and may require high temperatures and pressures, or the use of a copper or palladium catalyst. researchgate.net

Alternative methods include the use of a protected amine equivalent, such as an imine or a sulfonamide, followed by deprotection. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a versatile method for the formation of C-N bonds and could be applied here. researchgate.net

| Substrate | Aminating Agent | Catalyst/Ligand | Base | Product |

| 2-Chloro-4-isopropoxypyridine | Ammonia | CuI | K2CO3 | This compound |

| 2-Bromo-4-isopropoxypyridine | Benzophenone imine | Pd2(dba)3 / BINAP | NaOt-Bu | N-(4-Isopropoxypyridin-2-yl)diphenylmethanimine |

This table presents potential amination strategies. The second entry shows the formation of a protected amine, which would require a subsequent hydrolysis step to yield the final product.

Multi-step Synthetic Sequences for Complex Architectures Incorporating the this compound Moiety

The this compound scaffold is a valuable component in the synthesis of complex, biologically active molecules, particularly in the field of medicinal chemistry as kinase inhibitors. nih.govnih.gov For example, analogues of the dual Src/Abl kinase inhibitor dasatinib (B193332) often feature substituted aminopyrimidine or aminopyridine cores. While a direct synthesis of dasatinib using this compound is not the reported route, one can conceptualize its incorporation into similar complex structures. vixra.orgchemicalbook.com

A representative multi-step sequence could involve the initial synthesis of this compound, followed by its elaboration. For instance, the 2-amino group can act as a nucleophile in a substitution or coupling reaction to link it to another heterocyclic system.

Below is a hypothetical synthetic sequence for a dasatinib analogue incorporating the this compound moiety:

| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Yield (%) |

| 1 | 2-Amino-4-chloropyridine | NaO-iPr, i-PrOH, reflux | This compound | ~75% (estimated) |

| 2 | This compound | 2-Chloro-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide, NaH, THF | N-(4-Isopropoxypyridin-2-yl)-N'-(2-chloro-6-methylphenyl)thiazole-2,5-dicarboxamide analogue | ~60% (estimated) |

| 3 | Product from Step 2 | N-(2-hydroxyethyl)piperazine, DIPEA, n-BuOH, reflux | Dasatinib analogue | ~80% (estimated) |

This table outlines a plausible, though hypothetical, multi-step synthesis. The yields are estimates based on similar reported reactions. vixra.org

Similarly, analogues of lapatinib, an EGFR/HER2 inhibitor, could be designed to include the this compound fragment, where the amino group would displace a leaving group on the quinazoline (B50416) core of lapatinib. nih.govnih.govrsc.orgresearchgate.net The isopropoxy group in such analogues could modulate the solubility and pharmacokinetic properties of the resulting compound.

Strategic Application of Alkylation, Acylation, and Substitution Reactions

The synthesis of this compound and its analogues relies heavily on a toolkit of fundamental organic reactions, including alkylation, acylation, and nucleophilic aromatic substitution. The strategic application of these reactions is crucial for the successful construction of the target molecule.

A key transformation in the synthesis of this compound is the introduction of the isopropoxy group, which is commonly achieved through a Williamson ether synthesis . wikipedia.orgchemistrysteps.com This reaction involves the alkylation of a hydroxyl group with an isopropyl halide (e.g., 2-bromopropane (B125204) or 2-iodopropane) in the presence of a base. A plausible precursor for this step is 2-amino-4-hydroxypyridine (B184335). The hydroxyl group of 2-amino-4-hydroxypyridine can be deprotonated by a suitable base, such as sodium hydride (NaH), to form a more nucleophilic alkoxide, which then attacks the isopropyl halide in an SN2 reaction. masterorganicchemistry.com

Acylation reactions can be strategically employed for the protection of the amino group. The amino group in 2-aminopyridine (B139424) derivatives is susceptible to oxidation and other undesired side reactions. Therefore, it is often protected as an amide, for example, by reacting it with an acylating agent like acetic anhydride (B1165640) or an acyl chloride. This protecting group can be removed at a later stage of the synthesis under hydrolytic conditions.

Nucleophilic aromatic substitution (SNAr) is another cornerstone in the synthesis of substituted pyridines. nih.govyoutube.com The pyridine ring is inherently electron-deficient, making it susceptible to attack by nucleophiles, especially at the 2- and 4-positions. stackexchange.com This reactivity can be exploited to introduce either the amino or the alkoxy group. For instance, a 2-amino-4-halopyridine could react with sodium isopropoxide to yield this compound. Conversely, a 4-isopropoxypyridine (B1275052) derivative with a suitable leaving group at the 2-position could be reacted with an amine source. nih.gov The choice of solvent and reaction conditions is critical to favor substitution over other potential side reactions.

A summary of the strategic application of these reactions is presented in the table below:

| Reaction Type | Reagents | Intermediate/Product | Purpose |

| Alkylation (Williamson Ether Synthesis) | 2-amino-4-hydroxypyridine, Isopropyl halide (e.g., 2-bromopropane), Base (e.g., NaH) | This compound | Introduction of the isopropoxy group |

| Acylation | 2-Aminopyridine derivative, Acylating agent (e.g., Acetic anhydride) | N-(4-Isopropoxypyridin-2-yl)acetamide | Protection of the amino group |

| Nucleophilic Aromatic Substitution (SNAr) | 2-Amino-4-chloropyridine, Sodium isopropoxide | This compound | Introduction of the isopropoxy group |

| Nucleophilic Aromatic Substitution (SNAr) | 4-Isopropoxy-2-halopyridine, Ammonia or amine source | This compound | Introduction of the amino group |

Convergent and Divergent Synthetic Pathways

The synthesis of this compound can be approached through both convergent and divergent synthetic strategies, each offering distinct advantages in terms of efficiency and the potential for generating analogues.

A convergent synthesis involves the independent synthesis of key fragments of the target molecule, which are then combined in the final stages. For this compound, a convergent approach might involve the preparation of a 2-aminopyridine fragment and a separate isopropoxy-containing synthon, which are then coupled. However, a more common and practical approach for this specific molecule often resembles a linear sequence that can be adapted into a convergent-like strategy by preparing a key intermediate that can be modified in parallel.

A divergent synthesis begins with a common intermediate that can be elaborated into a variety of structurally related compounds. nih.govnih.govrsc.org This approach is particularly valuable for the generation of a library of analogues for structure-activity relationship (SAR) studies. For the synthesis of this compound, a key divergent intermediate could be 2-amino-4-hydroxypyridine biosynth.com or 2-amino-4-chloropyridine. guidechem.com

Divergent Synthesis from 2-Amino-4-hydroxypyridine:

Starting with 2-amino-4-hydroxypyridine, a variety of alkoxy groups can be introduced via the Williamson ether synthesis by reacting it with different alkyl halides. This allows for the synthesis of a series of 4-alkoxypyridin-2-amines, including the target compound this compound.

Divergent Synthesis from 2-Amino-4-chloropyridine:

2-Amino-4-chloropyridine serves as a versatile intermediate for introducing various nucleophiles at the 4-position through SNAr reactions. Reaction with sodium isopropoxide would yield the desired product, while reactions with other alkoxides or amines would lead to a diverse set of 4-substituted 2-aminopyridines.

The following table outlines the key features of convergent and divergent pathways for the synthesis of this compound:

| Synthetic Strategy | Description | Key Intermediate | Advantages |

| Convergent | Synthesis of two or more fragments that are later combined. | Less common for this specific target, but could involve coupling a pre-formed isopropoxy-pyridine with an amino source. | Can be more efficient for complex molecules as it allows for parallel synthesis of fragments. |

| Divergent | A common precursor is used to generate a library of related compounds. | 2-Amino-4-hydroxypyridine or 2-Amino-4-chloropyridine | Efficient for generating analogues for SAR studies; allows for late-stage diversification. |

Chemical Reactivity and Mechanistic Investigations of 4 Isopropoxypyridin 2 Amine

Reactions at the Amino Functionality

The primary amino group at the C-2 position is a key center of reactivity, readily participating in reactions typical of aromatic amines. Its nucleophilicity is modulated by the electronic effects of the pyridine (B92270) ring and the 4-isopropoxy group.

The exocyclic amino group of 4-Isopropoxypyridin-2-amine is the most significant nucleophilic center, readily undergoing acylation with various acylating agents such as acid chlorides, anhydrides, and carboxylic acids. This transformation is a fundamental method for the synthesis of amide derivatives.

The reaction proceeds via nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of the acylating agent. The electron-donating nature of both the pyridine ring (at the 2-position) and the 4-isopropoxy group increases the electron density on the amino nitrogen, enhancing its nucleophilicity and facilitating the acylation process. Catalysts such as 4-(dimethylamino)pyridine (DMAP) or pyridine can be employed to accelerate these reactions. thieme-connect.de A general method for the N-acetylation of amines uses acetonitrile (B52724) as the acetylating agent in a continuous-flow reactor with an alumina (B75360) catalyst, which represents a greener alternative to traditional methods. dntb.gov.ua

Table 1: Representative Acylation Reactions of Substituted Amines This table presents examples of acylation reactions on analogous amine-containing compounds to illustrate the general transformation, due to a lack of specific published data for this compound.

| Amine Substrate | Acylating Agent | Product | Conditions | Yield |

|---|---|---|---|---|

| Aniline | Acetic Anhydride (B1165640) | Acetanilide | Aqueous medium | High |

| Benzylamine | Acetonitrile | N-benzylacetamide | Alumina, 200 °C, 50 bar, continuous-flow | 94% |

| 4-Methoxyaniline | Acetonitrile | N-(4-methoxyphenyl)acetamide (Phenacetin precursor) | Alumina, 200 °C, 50 bar, continuous-flow | 51% |

| 3-Chloroaniline | Benzoyl Chloride | N-(3-chlorophenyl)benzamide | Pyridine or DMAP catalyst | Good |

Condensation Reactions: The amino group of this compound can react with aldehydes and ketones in condensation reactions to form Schiff bases (imines). This reaction typically involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. These imine derivatives are valuable intermediates for further synthetic transformations. An unexpected condensation reaction has been observed between 2-aminopyridine (B139424) and barbituric acid derivatives in DMF, suggesting that complex, multi-step reactions can occur under certain conditions.

Alkylation Reactions: Direct N-alkylation of the amino group with alkyl halides is often challenging. masterorganicchemistry.com The primary amine initially reacts to form a secondary amine, but this product is typically more nucleophilic than the starting material. masterorganicchemistry.comyoutube.com This leads to a "runaway" reaction, resulting in mixtures of mono-, di-, and even tri-alkylated products, culminating in the formation of a quaternary ammonium (B1175870) salt. masterorganicchemistry.com Therefore, achieving selective mono-alkylation requires specific strategies, such as using a large excess of the amine or employing alternative methods like reductive amination. While the exocyclic amino group is the primary site for alkylation, reaction at the endocyclic pyridine nitrogen can also occur, leading to pyridinium (B92312) salts. researchgate.net

Reactions Involving the Pyridine Core

The reactivity of the pyridine ring is heavily influenced by the presence of the activating amino and isopropoxy groups.

Electrophilic Aromatic Substitution (SEAr): Pyridine itself is highly resistant to electrophilic substitution due to the electron-withdrawing nature of the nitrogen atom. However, the strong electron-donating effects of the 2-amino and 4-isopropoxy groups significantly activate the ring towards electrophiles. Both substituents are ortho-, para-directing. The 2-amino group directs incoming electrophiles to the C-3 and C-5 positions, while the 4-isopropoxy group also directs to the C-3 and C-5 positions. This powerful, concerted activation makes the C-3 and C-5 positions highly susceptible to electrophilic attack. Reactions such as halogenation, nitration, and sulfonation, which are difficult on unsubstituted pyridine, are expected to proceed more readily on this compound. Studies on substituted pyrimidines have shown a complex interplay between the electronic nature of substituents and their influence on electrophilic substitution reactivity. csu.edu.aucsir.co.za

Nucleophilic Aromatic Substitution (SNAr): While the pyridine ring is inherently electron-deficient and thus predisposed to nucleophilic attack (typically at the C-2, C-4, and C-6 positions), SNAr reactions require the presence of a good leaving group, such as a halide. Since this compound lacks such a group on the ring, it is generally unreactive towards nucleophilic aromatic substitution under standard conditions.

The isopropoxy group is an ether linkage and is generally stable under many reaction conditions. However, it can be cleaved under strongly acidic conditions. The most common transformation for an alkoxy group on an aromatic ring is O-dealkylation to yield the corresponding hydroxyl group. This reaction is typically achieved using strong protic acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃). In the case of this compound, treatment with such reagents would be expected to yield 2-amino-4-hydroxypyridine (B184335).

Metal-Mediated and Catalytic Transformations

The 2-aminopyridine scaffold is a versatile building block in modern organometallic chemistry, participating in a variety of metal-catalyzed reactions. The pyridine nitrogen and the exocyclic amino group can act as bidentate directing groups, facilitating C-H activation and cross-coupling reactions. rsc.orgresearchgate.net

One of the most prominent reactions of 2-aminopyridines is their use in the synthesis of the imidazo[1,2-a]pyridine (B132010) core, a privileged scaffold in medicinal chemistry. rsc.org This transformation typically involves the condensation of the 2-aminopyridine with an α-haloketone or a related three-carbon component. Numerous metal-catalyzed, one-pot, multi-component reactions have been developed for this purpose, often employing copper, palladium, or rhodium catalysts. nih.govorganic-chemistry.orgbeilstein-journals.org These reactions construct the imidazole (B134444) ring by forming bonds with both the exocyclic amino nitrogen and the endocyclic pyridine nitrogen.

Table 2: Examples of Metal-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from 2-Aminopyridines This table provides examples of catalytic transformations using various 2-aminopyridine derivatives to illustrate the synthesis of the imidazo[1,2-a]pyridine scaffold.

| 2-Aminopyridine Substrate | Reactant(s) | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| 2-Aminopyridine | Aldehyde, Terminal Alkyne | CuI, NaHSO₄·SiO₂ | Substituted Imidazo[1,2-a]pyridine | beilstein-journals.org |

| Substituted 2-Aminopyridines | Propargyl Alcohols | NaIO₄/TBHP | C3-Carbonylated Imidazo[1,2-a]pyridines | nih.gov |

| 2-Aminopyridine | Acetophenone | CuI, Aerobic Oxidation | 2-Aryl-Imidazo[1,2-a]pyridine | organic-chemistry.org |

| N-Aryl-2-aminopyridines | Internal Alkynes | Rh(III) catalyst | C-H activation/Annulation Product | researchgate.net |

Furthermore, copper-catalyzed C-N polycoupling reactions of amino-bromopyridines have been developed to synthesize polyaminopyridines, indicating the potential for this compound to be incorporated into polymeric structures if appropriately functionalized with a leaving group. mdpi.com

Palladium-Catalyzed C-H Bond Activation and Functionalization

Direct palladium-catalyzed C-H bond activation and functionalization of the this compound core has not been specifically reported. However, the broader class of N-aryl-2-aminopyridines is extensively used in C-H activation reactions, where the pyridyl moiety serves as an effective directing group. rsc.orgrsc.org In these transformations, the nitrogen atom of the pyridine ring coordinates to the palladium center, facilitating the activation of a C-H bond on the N-aryl substituent to form a palladacycle intermediate. rsc.org

General Mechanism:

The catalytic cycle for such transformations typically involves the following key steps:

Coordination: The nitrogen atom of the 2-aminopyridine derivative coordinates to the Pd(II) catalyst.

C-H Activation: An intramolecular C-H bond cleavage occurs, often assisted by a base, to form a stable five- or six-membered palladacycle. This is frequently the rate-determining step.

Functionalization: The palladacycle then reacts with a coupling partner (e.g., an alkyne, alkene, or aryl halide).

Reductive Elimination: The final step is the reductive elimination of the functionalized product, regenerating the active Pd(II) catalyst.

A plausible, though not experimentally verified, scenario for a related reaction is depicted in the table below, illustrating a hypothetical C-H activation directed by a 2-aminopyridine moiety.

Interactive Data Table: Hypothetical Palladium-Catalyzed C-H Arylation

| Step | Description | Intermediate |

| 1 | Coordination | The N-aryl-4-isopropoxypyridin-2-amine coordinates to the Pd(II) catalyst. |

| 2 | C-H Activation | Formation of a six-membered palladacycle via C-H activation of the N-aryl group. |

| 3 | Oxidative Addition | An aryl halide oxidatively adds to the palladium center. |

| 4 | Reductive Elimination | The arylated product is released, and the Pd(II) catalyst is regenerated. |

Role as a Ligand or Directing Group in Transition Metal Catalysis

The 2-aminopyridine framework is a well-established motif in coordination chemistry and catalysis, capable of acting as a ligand for various transition metals. vot.pl The nitrogen atom of the pyridine ring is the primary coordination site. The exocyclic amino group can also participate in coordination, allowing the molecule to function as a bidentate chelating ligand.

For this compound, the coordination behavior would be similar. The pyridine nitrogen would be the primary site of coordination to a transition metal center. The presence of the amino group at the 2-position could allow for the formation of a stable five-membered chelate ring. The isopropoxy group at the 4-position would likely have a minimal steric impact on the coordination but would electronically enrich the pyridine ring, potentially strengthening the metal-ligand bond.

In the context of catalysis, this coordination ability is crucial for its role as a directing group. By coordinating to a metal catalyst, the 2-aminopyridine moiety can bring the catalyst into close proximity to specific C-H bonds, enabling their selective functionalization. rsc.orgrsc.org This directing group ability is fundamental to achieving high regioselectivity in a variety of catalytic transformations.

The following table summarizes the potential coordination modes of this compound as a ligand.

Interactive Data Table: Potential Coordination Modes of this compound

| Coordination Mode | Description | Potential Application |

| Monodentate | Coordination occurs solely through the pyridine nitrogen atom. | As a simple ligand to stabilize a metal center. |

| Bidentate (Chelating) | Both the pyridine nitrogen and the amino group nitrogen coordinate to the metal center, forming a five-membered ring. | As a directing group in catalysis to enhance stability and control regioselectivity. |

Advanced Spectroscopic and Analytical Techniques for Characterization of 4 Isopropoxypyridin 2 Amine and Its Derivatives

Chromatographic Separation and Detection Methods

Chromatography is an essential tool for the separation, identification, and quantification of 4-Isopropoxypyridin-2-amine and its related substances. The choice of technique depends on the analyte's properties and the analytical objective.

HPLC and UPLC are powerful techniques for the analysis of non-volatile and thermally labile compounds like this compound. These methods offer high resolution and sensitivity for both qualitative and quantitative analysis. lcms.czrsc.org The separation is typically achieved on a reversed-phase column where the polar mobile phase allows for the elution of the compound. UPLC, with its use of smaller particle size columns, provides faster analysis times and improved resolution compared to traditional HPLC. lcms.cz

For the analysis of aminopyridine derivatives, a C18 or a phenyl-hexyl column is often employed. helixchrom.comsielc.comhelixchrom.com The mobile phase usually consists of a mixture of an aqueous buffer (such as phosphate or formate) and an organic modifier like acetonitrile (B52724) or methanol. helixchrom.comhelixchrom.com UV detection is commonly used, with the detection wavelength set at the absorbance maximum of the analyte.

Table 1: Illustrative HPLC/UPLC Parameters for the Analysis of this compound

| Parameter | HPLC | UPLC |

| Column | C18 (4.6 x 150 mm, 5 µm) | C18 (2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic acid in Water | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile | Acetonitrile |

| Gradient | 20-80% B in 15 min | 20-80% B in 3 min |

| Flow Rate | 1.0 mL/min | 0.5 mL/min |

| Column Temp. | 35 °C | 40 °C |

| Detection | UV at 275 nm | UV at 275 nm |

| Injection Vol. | 10 µL | 2 µL |

Note: This data is illustrative and based on typical methods for similar compounds.

Gas chromatography is a suitable technique for volatile and thermally stable compounds. While this compound has a moderate boiling point, derivatization may sometimes be employed to improve its volatility and chromatographic behavior. epa.gov A significant advantage of GC is the availability of highly sensitive and selective detectors. The Nitrogen-Phosphorus Detector (NPD), also known as a thermionic specific detector (TSD), is particularly well-suited for the analysis of nitrogen-containing compounds like this compound, offering high selectivity against a hydrocarbon background. nih.govnih.gov

The separation is typically performed on a capillary column with a non-polar or medium-polarity stationary phase. The choice of the column depends on the specific separation requirements.

Table 2: Representative GC-NPD Conditions for this compound Analysis

| Parameter | Value |

| Column | DB-5 (30 m x 0.25 mm, 0.25 µm film thickness) |

| Injector Temp. | 250 °C |

| Oven Program | 100 °C (1 min), ramp to 250 °C at 15 °C/min, hold for 5 min |

| Carrier Gas | Helium at 1.2 mL/min |

| Detector | Nitrogen-Phosphorus Detector (NPD) |

| Detector Temp. | 300 °C |

Note: This data is illustrative and based on general GC methods for nitrogen-containing heterocyclic compounds.

Thin-Layer Chromatography is a simple, rapid, and cost-effective technique for the qualitative analysis of this compound. nih.govaga-analytical.com.pl It is often used for reaction monitoring, purity checks, and determining appropriate solvent systems for column chromatography. aga-analytical.com.pl The separation is based on the differential partitioning of the compound between the stationary phase (e.g., silica gel on a plate) and the mobile phase. aga-analytical.com.pl Visualization can be achieved under UV light or by using a staining reagent. nih.gov

Table 3: Example TLC System for this compound

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 |

| Mobile Phase | Ethyl acetate / Hexane (1:1, v/v) |

| Visualization | UV light (254 nm) or Iodine vapor |

| Expected Rf | ~0.4 |

Note: The Rf value is an approximation and can vary based on experimental conditions.

Ion Chromatography (IC) is a powerful technique for the determination of ions and polar molecules. For a basic compound like this compound, cation-exchange chromatography can be employed for its separation and quantification, particularly for analyzing trace levels in aqueous samples. thermofisher.com

Capillary Electrophoresis separates compounds based on their differential migration in an electric field. This high-efficiency separation technique is particularly useful for charged molecules and can be applied to the analysis of this compound, which is basic and can be protonated in an acidic buffer. nih.gov CE offers advantages such as high resolution, short analysis times, and minimal sample and reagent consumption. nih.gov Different modes of CE, such as capillary zone electrophoresis (CZE), can be utilized for its analysis. nih.gov

Mass Spectrometry for Structural Elucidation and Purity Assessment

Mass spectrometry (MS) is an indispensable tool for obtaining molecular weight and structural information of this compound and its derivatives. rsc.org When coupled with a chromatographic separation technique, it provides a powerful platform for impurity profiling and structural confirmation. chimia.ch

The combination of liquid chromatography with mass spectrometry is a cornerstone of modern analytical chemistry for the pharmaceutical and chemical industries. chimia.chnih.gov LC-MS provides the molecular weight of the compound eluting from the LC column, confirming its identity. For this compound, electrospray ionization (ESI) in positive ion mode would be the preferred ionization technique, as the amino group is readily protonated. nih.gov

Tandem mass spectrometry (LC-MS/MS) offers a higher level of structural information by inducing fragmentation of the protonated molecule. chimia.ch The resulting fragmentation pattern is characteristic of the molecule's structure and can be used for unambiguous identification and for differentiating it from its isomers. This technique is also highly sensitive and selective, making it ideal for trace-level analysis and impurity identification. thermofisher.com

Table 4: Predicted Mass Spectrometry Data for this compound

| Parameter | Expected Value |

| Chemical Formula | C8H12N2O |

| Molecular Weight | 152.19 g/mol |

| Ionization Mode | ESI Positive |

| Precursor Ion (m/z) [M+H]+ | 153.1 |

| Potential Product Ions (m/z) | 111.1 (Loss of C3H6), 95.1 (Loss of C3H7O) |

Note: Product ions are predicted based on common fragmentation pathways for similar structures and would require experimental confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for the structural analysis of organic molecules in solution. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR spectroscopy of this compound is predicted to show distinct signals corresponding to each unique proton environment in the molecule. The spectrum would feature signals from the three aromatic protons on the pyridine (B92270) ring, the protons of the isopropoxy group, and the protons of the primary amine group.

The isopropoxy group is expected to present a characteristic splitting pattern: a septet for the single methine proton (-OCH) due to coupling with the six equivalent methyl protons, and a corresponding doublet for the six methyl protons (-CH₃) from coupling with the single methine proton. The protons of the amino group (-NH₂) typically appear as a broad singlet, the chemical shift of which can be highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

The three protons on the pyridine ring (H-3, H-5, and H-6) will appear in the aromatic region of the spectrum. Based on the substitution pattern, H-6 is expected to be a doublet, coupled to H-5. The H-5 proton would likely appear as a doublet of doublets, showing coupling to both H-6 and H-3. The H-3 proton is anticipated to be a doublet, coupled to H-5. The electron-donating nature of the amino and isopropoxy groups generally shifts the signals of the ring protons to a higher field (lower ppm) compared to unsubstituted pyridine. For comparison, in the related compound 4-methylpyridin-2-amine, the aromatic protons appear at approximately 7.81 (d), 6.37 (d), and 6.20 (s) ppm. chemicalbook.com

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Pyridine H-6 | ~7.8 - 8.0 | Doublet (d) | ~5-6 |

| Pyridine H-5 | ~6.4 - 6.6 | Doublet of Doublets (dd) | J(H5-H6) ~5-6, J(H5-H3) ~2-3 |

| Pyridine H-3 | ~6.2 - 6.4 | Doublet (d) | ~2-3 |

| Amino (-NH₂) | Variable (e.g., ~4.5 - 5.5) | Broad Singlet (br s) | N/A |

| Isopropoxy (-OCH) | ~4.4 - 4.6 | Septet (sept) | ~6 |

| Isopropoxy (-CH₃) | ~1.2 - 1.4 | Doublet (d) | ~6 |

In the ¹³C NMR spectrum of this compound, a total of seven distinct signals are expected, corresponding to the seven unique carbon environments in the molecule. There are five signals for the pyridine ring carbons and two for the carbons of the isopropoxy substituent.

The carbons directly bonded to the electronegative nitrogen and oxygen atoms (C2, C4, and the isopropoxy C-methine) are expected to be the most deshielded, appearing furthest downfield. The C2 carbon, attached to the amino group and adjacent to the ring nitrogen, and the C4 carbon, bearing the isopropoxy group, would likely have the highest chemical shifts among the ring carbons. The C6 carbon, also adjacent to the ring nitrogen, would be next, followed by the C3 and C5 carbons at higher fields. For the isopropoxy group, the methine carbon (-OCH) will be downfield from the two equivalent methyl carbons (-CH₃). For reference, the methyl carbons in isopropylamine appear at approximately 26 ppm, while the methine carbon is at 44 ppm. docbrown.info

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 (Pyridine) | ~158 - 162 |

| C4 (Pyridine) | ~163 - 167 |

| C6 (Pyridine) | ~148 - 152 |

| C3 (Pyridine) | ~105 - 109 |

| C5 (Pyridine) | ~108 - 112 |

| C-methine (Isopropoxy, -OCH) | ~68 - 72 |

| C-methyl (Isopropoxy, -CH₃) | ~20 - 24 |

To confirm the assignments made from one-dimensional NMR and to establish the complete molecular structure, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show cross-peaks connecting H-5 with H-6 and H-5 with H-3, confirming their adjacency on the pyridine ring. It would also show a strong cross-peak between the methine proton and the methyl protons of the isopropoxy group, confirming the isopropyl fragment.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). This technique would be used to unambiguously assign each carbon that bears protons. For instance, the proton signal at ~6.2-6.4 ppm would show a cross-peak to the carbon signal at ~105-109 ppm, definitively assigning them as H-3 and C-3, respectively.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for identifying longer-range (typically 2-3 bond) correlations between protons and carbons. It is particularly useful for assigning quaternary (non-protonated) carbons and for connecting different fragments of the molecule. Key expected HMBC correlations for this compound would include:

A correlation from the isopropoxy methine proton to the C4 of the pyridine ring, which would confirm the ether linkage at the 4-position.

Correlations from the H-3 proton to both the C2 and C4 carbons.

Correlations from the H-5 proton to both the C4 and C6 carbons.

Correlations from the amino protons (-NH₂) to the C2 and C3 carbons.

Together, these 2D NMR techniques provide a robust and detailed picture of the molecular structure, allowing for the confident assignment of all proton and carbon signals and verifying the connectivity of the entire molecule.

Other Spectroscopic and Diffraction Methods

While NMR provides the primary structural framework, other spectroscopic methods are used to identify functional groups and investigate the electronic properties of the molecule.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. The resulting spectrum provides a fingerprint of the functional groups present. For this compound, the FTIR spectrum would be expected to show several characteristic absorption bands.

The primary amine (-NH₂) group typically gives rise to two distinct stretching bands in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric N-H stretching vibrations. A broad N-H bending vibration is also expected around 1600-1650 cm⁻¹. The C-H bonds of the aromatic ring and the aliphatic isopropoxy group would produce stretching bands in the 2850-3100 cm⁻¹ range. The vibrations of the pyridine ring itself, involving C=C and C=N stretching, would appear in the 1400-1650 cm⁻¹ region. A strong, characteristic band for the C-O ether linkage of the isopropoxy group is expected in the 1200-1250 cm⁻¹ range. researchgate.net

Table 3: Predicted FTIR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | Primary Amine (-NH₂) | 3300 - 3500 (two bands) | Medium |

| Aromatic C-H Stretch | Pyridine Ring | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | Isopropoxy Group | 2850 - 2980 | Medium-Strong |

| N-H Bend | Primary Amine (-NH₂) | 1600 - 1650 | Medium-Strong |

| C=C, C=N Stretch | Pyridine Ring | 1400 - 1650 | Strong |

| Asymmetric C-O-C Stretch | Alkyl Aryl Ether | 1200 - 1250 | Strong |

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The pyridine ring acts as a chromophore, and the presence of the electron-donating amino (-NH₂) and isopropoxy (-O-iPr) groups as auxochromes is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted pyridine.

The spectrum is anticipated to show strong absorption bands corresponding to π → π* transitions within the aromatic system. A weaker band at a longer wavelength, corresponding to an n → π* transition involving the non-bonding electrons on the nitrogen and oxygen atoms, may also be observed. The exact position and intensity of these bands can be influenced by the solvent polarity. For comparison, 2-aminopyridine (B139424) exhibits absorption maxima around 235 nm and 300 nm in ethanol. nist.gov The additional isopropoxy group in the 4-position would likely shift these maxima to slightly longer wavelengths.

Table 4: Predicted UV-Vis Absorption Data for this compound

| Electronic Transition | Predicted λₘₐₓ (nm) | Molar Absorptivity (ε) |

| π → π | ~240 - 260 | High |

| π → π | ~300 - 320 | Moderate |

| n → π* | >320 | Low |

X-ray Diffraction (XRD) for Crystalline Structure Determination

The crystal structure of 4-Ethoxypyridin-2-amine was determined by single-crystal X-ray diffraction. nih.gov The analysis revealed that this compound crystallizes in the triclinic space group P-1, with two independent molecules in the asymmetric unit. nih.govnih.gov The fundamental crystallographic parameters are detailed in the interactive data table below.

| Parameter | Value |

|---|---|

| Molecular Formula | C₇H₁₀N₂O |

| Molecular Weight | 138.17 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 9.167 (2) |

| b (Å) | 9.470 (2) |

| c (Å) | 9.541 (3) |

| α (°) | 87.716 (3) |

| β (°) | 87.714 (4) |

| γ (°) | 64.189 (3) |

| Volume (ų) | 744.8 (3) |

| Z | 4 |

Computational Chemistry and Theoretical Investigations of 4 Isopropoxypyridin 2 Amine

Molecular Modeling and Conformational Analysis

Prediction of Spectroscopic Parameters and Spectral Interpretation

Computational methods are frequently used to predict spectroscopic parameters (e.g., NMR chemical shifts, IR vibrational frequencies) to aid in the interpretation of experimental spectra. However, there are no specific computational studies that report predicted spectroscopic data for 4-isopropoxypyridin-2-amine. Such studies would be valuable for confirming the structure of the compound and for the analysis of its derivatives.

Reaction Pathway and Mechanism Elucidation via Computational Methods

The elucidation of reaction pathways and mechanisms using computational methods provides a molecular-level understanding of how a chemical transformation occurs. This can include identifying transition states, intermediates, and the energetics of the reaction. At present, there is no published research that applies these computational techniques to reactions involving this compound.

Studies on Substituent Effects and Reactivity Predictions

Computational studies on the effects of different substituents on the pyridine (B92270) ring of similar molecules are common, as they provide valuable information on how to tune the reactivity and properties of a compound. However, specific computational investigations into the substituent effects on the reactivity of the this compound scaffold have not been reported. These studies would be instrumental in designing new derivatives with desired chemical or biological properties.

Role of 4 Isopropoxypyridin 2 Amine As a Synthetic Intermediate and Chemical Building Block

Precursor in the Synthesis of Diverse Heterocyclic Frameworks

The chemical reactivity of 4-Isopropoxypyridin-2-amine makes it an ideal starting material for the synthesis of a variety of heterocyclic compounds. The presence of a nucleophilic amino group and a pyridine (B92270) ring allows for its participation in various cyclization and condensation reactions, leading to the formation of fused ring systems.

One notable application is in the synthesis of pyrido[3,4-d]pyrimidines. While direct synthesis from this compound is not extensively documented in publicly available literature, the synthesis of analogous structures from substituted 2-aminopyridines is well-established. nih.govnih.gov For instance, the synthesis of 4-substituted 2-amino pyrido[3,4-d]pyrimidine (B3350098) derivatives often commences with a substituted 2-aminopyridine (B139424) which undergoes a series of reactions including nitration, diazotization, and cyclization to form the core heterocyclic structure. nih.gov The isopropoxy group at the 4-position of the pyridine ring in this compound would be expected to influence the electronic properties of the ring and potentially the reaction outcomes, offering a pathway to novel pyrido[3,4-d]pyrimidine derivatives with unique substitution patterns.

The general synthetic strategies for pyridopyrimidines often involve the construction of the pyrimidine (B1678525) ring onto a pre-existing pyridine core. mdpi.comencyclopedia.pub This highlights the potential of this compound to serve as a key starting material for a range of fused heterocyclic systems with potential applications in medicinal chemistry and materials science.

Incorporation into Complex Molecular Architectures for Chemical Research

The structural attributes of this compound make it an attractive building block for incorporation into larger, more complex molecules with potential biological activity. The aminopyridine scaffold is a common feature in many biologically active compounds, particularly as inhibitors of protein kinases.

For example, derivatives of 2-aminopyrimidine (B69317) have been investigated as inhibitors of β-glucuronidase. mdpi.com The synthesis of these inhibitors often involves the reaction of a substituted aminopyrimidine with various amines. Although not a pyrimidine itself, the 2-aminopyridine moiety of this compound shares structural similarities and could be explored for similar applications.

The synthesis of such complex molecules would likely involve the reaction of the amino group of this compound with a suitable electrophile, allowing for the facile introduction of this fragment into a larger molecular framework.

Potential in Material Science Applications (e.g., precursors for advanced organic materials)

While the direct application of this compound in material science is not yet widely reported, its structural features suggest potential as a precursor for advanced organic materials. Pyridine-containing compounds are known to be useful in the development of organic electronics due to their electron-deficient nature, which can facilitate electron transport.

The isopropoxy group in this compound can enhance the solubility of resulting materials in organic solvents, which is a critical factor for solution-based processing techniques used in the fabrication of organic electronic devices. Furthermore, the amino group provides a reactive handle for polymerization or for grafting onto other material surfaces, allowing for the tailoring of material properties.

The development of advanced organic materials often relies on the design and synthesis of novel molecular building blocks. The combination of a pyridine ring, an amino group, and an isopropoxy substituent in a single molecule makes this compound a promising candidate for the synthesis of new polymers, dyes, and other functional organic materials. While specific examples are yet to be documented, the fundamental properties of this compound align with the requirements for precursors in this field.

Synthesis and Chemical Exploration of Derivatives and Analogues of 4 Isopropoxypyridin 2 Amine

Pyridyl Analogues with Modified Isopropoxy or Amino Moieties

The functional groups of 4-isopropoxypyridin-2-amine, the isopropoxy and amino moieties, are primary sites for chemical modification to generate structural analogues. These modifications can systematically alter the steric and electronic properties of the parent molecule.

Modification of the Isopropoxy Group: The isopropoxy group can be exchanged for other alkoxy groups through etherification reactions. Typically, this involves the demethylation or dealkylation of a precursor, such as a 4-methoxypyridine, to yield a 4-hydroxypyridine intermediate, followed by Williamson ether synthesis with a suitable alkyl halide. For creating analogues of this compound, this would involve reacting the 4-hydroxy-2-aminopyridine precursor with various alkyl halides (e.g., ethyl iodide, benzyl bromide) under basic conditions to yield a library of 4-alkoxy-2-aminopyridines.

Modification of the Amino Group: The 2-amino group is a versatile handle for derivatization. Standard protocols for the modification of amino groups on aromatic rings are broadly applicable. nih.gov

N-Alkylation: Reductive alkylation provides a controlled method for introducing alkyl groups. researchgate.net This typically involves the reaction of the 2-aminopyridine (B139424) with an aldehyde or ketone in the presence of a reducing agent, such as sodium borohydride or formic acid, to form secondary or tertiary amines. researchgate.net Ruthenium(II) complexes have also been shown to catalyze the N-monoalkylation of 2-aminopyridine with various alcohols. researchgate.net

N-Acylation: The amino group can be readily acylated using acyl chlorides or anhydrides under basic conditions to form amide derivatives. This transformation is useful for introducing a variety of functional groups and for altering the electronic nature of the nitrogen atom. rsc.org

Table 1: Representative Analogues with Modified Moieties

| Modification Type | Starting Material | Reagent Example | Product Structure |

|---|---|---|---|

| O-Alkylation | 4-Hydroxy-2-aminopyridine | Ethyl Iodide | 4-Ethoxy-2-aminopyridine |

| N-Alkylation | This compound | Benzaldehyde, HCOOH | N-Benzyl-4-isopropoxypyridin-2-amine |

| N-Acylation | This compound | Acetyl Chloride | N-(4-Isopropoxypyridin-2-yl)acetamide |

Ring-Substituted Pyridinamines (e.g., Halogenation, Alkylation)

Introducing substituents directly onto the pyridine (B92270) ring of this compound allows for fine-tuning of its chemical properties. Halogenation and alkylation are common strategies for this purpose.

Halogenation: Direct electrophilic halogenation of the pyridine ring, particularly for 2-aminopyridines, is a well-established transformation. The amino group is a strong activating group, directing substitution to the positions ortho and para to it (positions 3 and 5).

Bromination and Chlorination: Reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can be used to introduce bromine or chlorine atoms onto the pyridine ring, typically at the 3- or 5-position. researchgate.net The reaction conditions can be tuned to favor mono- or di-substitution. A method for the halogenation of 2-aminopyrimidines in an aqueous solution with a carbonate, oxide, or phosphate of a group 2a metal has been described, which could be adapted for aminopyridines. google.com A ring-opening, halogenation, ring-closing sequence via Zincke imine intermediates offers a modern approach for 3-selective halogenation of pyridines. chemrxiv.org

Alkylation: Transition metal-catalyzed C-H activation is a powerful tool for the direct alkylation of pyridine rings. For N-aryl 2-aminopyridines, rhodium(III)-catalyzed reactions with diazo compounds can achieve ortho-alkylation of the aniline ring directed by the pyridyl group. rsc.org While this applies to an N-aryl derivative, similar principles of directed C-H functionalization could potentially be applied to the pyridine ring itself, depending on the catalyst and directing group strategy employed.

Table 2: Examples of Ring-Substituted Derivatives

| Reaction Type | Position of Substitution | Reagent Example | Product Structure |

|---|---|---|---|

| Halogenation | C5 | N-Bromosuccinimide (NBS) | 5-Bromo-4-isopropoxypyridin-2-amine |

| Halogenation | C3 | N-Chlorosuccinimide (NCS) | 3-Chloro-4-isopropoxypyridin-2-amine |

Heterocyclic Systems Incorporating the 4-Isopropoxypyridin-2-yl Moiety

The this compound scaffold can be used as a building block for the synthesis of more complex, fused, or appended heterocyclic systems. The 2-amino group is a key nucleophile that can participate in various cyclization reactions.

Derivatives of 1,2,4-thiadiazole can be synthesized from precursors derived from 2-aminopyridines. A common strategy involves the oxidative cyclization of an imidoyl thiourea intermediate. organic-chemistry.org To incorporate the 4-isopropoxypyridin-2-yl moiety, one could first convert the 2-amino group into a thiourea by reacting it with an isothiocyanate. This resulting N-pyridylthiourea can then be transformed into an imidoyl thiourea and subsequently cyclized using an oxidizing agent like phenyliodine(III) bis(trifluoroacetate) (PIFA) to yield a 3-substituted-5-(4-isopropoxypyridin-2-ylamino)-1,2,4-thiadiazole. organic-chemistry.orgrsc.org Another approach involves the reaction of N'-(thioaroyl)amidines with hydroxylamine derivatives.

The synthesis of 1,2,4-oxadiazoles often proceeds through an amidoxime intermediate. rjptonline.orgmdpi.com Starting with this compound, the 2-amino group can be converted to a nitrile, which is then reacted with hydroxylamine to form the corresponding pyridyl-amidoxime. This key intermediate can then undergo cyclization with various reagents:

With Acyl Chlorides or Anhydrides: Reaction with an acyl chloride or anhydride (B1165640) yields an O-acylamidoxime, which cyclizes upon heating or treatment with a base like tetrabutylammonium fluoride (TBAF) to form the 3,5-disubstituted 1,2,4-oxadiazole. rjptonline.orgnih.gov

With Carboxylic Acids: Direct condensation with a carboxylic acid using a coupling agent (e.g., EDC, DCC) followed by cyclodehydration is a common one-pot method. nih.gov

With Aldehydes: An intermolecular cyclodehydration reaction of an amidoxime with an aldehyde, followed by oxidative dehydrogenation, can also yield the 1,2,4-oxadiazole ring. nih.gov

The Hantzsch thiazole synthesis is a classic and versatile method for preparing aminothiazole derivatives. derpharmachemica.com This pathway involves the condensation of an α-haloketone with a thiourea. To incorporate the 4-isopropoxypyridin-2-yl group, this compound would first be converted into the corresponding N-(4-isopropoxypyridin-2-yl)thiourea. This thiourea derivative can then be reacted with various α-haloketones (e.g., 2-chloroacetophenone) to yield 2-(substituted-amino)-4-arylthiazoles. nih.govmdpi.com This method allows for diversification at both the 2-amino and 4-positions of the resulting thiazole ring. derpharmachemica.com

Both 1,2,3- and 1,2,4-triazole isomers can be synthesized using the this compound scaffold.

1,2,3-Triazoles: The most prominent route to 1,2,3-triazoles is the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry". frontiersin.org In this approach, the 2-amino group of this compound could be functionalized with a terminal alkyne. Separately, an azide would be prepared. The subsequent copper-catalyzed reaction between the pyridyl-alkyne and the azide would yield the desired 1,2,3-triazole derivative. researchgate.net

1,2,4-Triazoles: The synthesis of 1,2,4-triazoles can be achieved through the condensation of amidines or related precursors with hydrazines. scienceopen.com For example, the 2-amino group of the parent compound could be converted into an N,N-dimethylformamidine. Reaction of this intermediate with a hydrazine derivative, followed by oxidative cyclization, would lead to the formation of a 1,2,4-triazole ring appended to the pyridine.

Table 3: Plausible Heterocyclic Derivatives Incorporating the 4-Isopropoxypyridin-2-yl Moiety

| Heterocycle | Key Intermediate | General Reaction | Representative Product Structure |

|---|---|---|---|

| 1,2,4-Thiadiazole | N-(4-isopropoxypyridin-2-yl)thiourea | Oxidative Cyclization | 5-[(4-Isopropoxypyridin-2-yl)amino]-3-phenyl-1,2,4-thiadiazole |

| 1,2,4-Oxadiazole | 4-Isopropoxypyridine-2-carboxamidoxime | Condensation with Acyl Chloride | 3-(4-Isopropoxypyridin-2-yl)-5-methyl-1,2,4-oxadiazole |

| Aminothiazole | N-(4-isopropoxypyridin-2-yl)thiourea | Hantzsch Synthesis | N-(4-Isopropoxypyridin-2-yl)-4-phenylthiazol-2-amine |

| 1,2,3-Triazole | 4-Isopropoxy-2-(prop-2-yn-1-ylamino)pyridine | Azide-Alkyne Cycloaddition | 1-Benzyl-4-(((4-isopropoxypyridin-2-yl)amino)methyl)-1H-1,2,3-triazole |

Structure-Reactivity Relationship Studies in Chemically Modified Analogues

The relationship between the chemical structure of analogues of this compound and their reactivity is a critical area of study for understanding their chemical behavior and potential applications. Modifications to the pyridine ring, the isopropoxy group, and the amino group can significantly influence the electron density distribution within the molecule, thereby altering its nucleophilicity, basicity, and susceptibility to various chemical transformations. While specific quantitative structure-reactivity relationship (QSRR) studies on this compound itself are not extensively documented in publicly available literature, general principles of pyridine and aminopyridine chemistry allow for a qualitative understanding of these relationships.

The 4-isopropoxy group, also an electron-donating group, further enhances the electron density of the pyridine ring. This cumulative electron-donating effect from both the 2-amino and 4-isopropoxy groups significantly activates the ring towards electrophilic aromatic substitution. The positions most activated are C-3 and C-5, which are ortho and para to the powerful 2-amino directing group.

Table 1: Predicted Influence of Substituents on the Reactivity of the Pyridine Ring in this compound Analogues

| Substituent Position | Type of Substituent | Predicted Effect on Reactivity Towards Electrophiles |

| C-3 or C-5 | Electron-Withdrawing (e.g., -NO₂, -CN) | Decrease in reactivity |

| C-3 or C-5 | Electron-Donating (e.g., -CH₃, -OCH₃) | Increase in reactivity |

| 2-Amino Group | Acylation (e.g., -NHCOCH₃) | Decrease in reactivity due to reduced electron-donating ability of the nitrogen |

| 4-Isopropoxy Group | Replacement with Electron-Withdrawing Group | Decrease in reactivity |

The nucleophilicity of the 2-amino group is another key aspect of the structure-reactivity relationship. This primary amine can readily participate in reactions such as N-alkylation, N-acylation, and condensation with carbonyl compounds. The reactivity of this amino group is modulated by the electronic properties of the pyridine ring. The presence of the electron-donating 4-isopropoxy group enhances the basicity and nucleophilicity of the 2-amino group, making it more reactive towards electrophiles.

Conversely, introducing electron-withdrawing groups onto the pyridine ring would be expected to decrease the nucleophilicity of the 2-amino group. For instance, the addition of a nitro group at the 3- or 5-position would pull electron density away from the ring and the exocyclic amino group, thereby reducing its reactivity.

Table 2: Predicted Relative Reactivity of the 2-Amino Group in Modified Analogues

| Analogue | Modifying Group | Predicted Relative Nucleophilicity of the 2-Amino Group |

| This compound | - | Baseline |

| 3-Nitro-4-isopropoxypyridin-2-amine | 3-NO₂ | Lower |

| 3-Methyl-4-isopropoxypyridin-2-amine | 3-CH₃ | Higher |

| N-acetyl-4-isopropoxypyridin-2-amine | 2-NHCOCH₃ | Significantly Lower (as the amine is now an amide) |

It is important to note that steric effects also play a significant role in the reactivity of these analogues. Bulky substituents ortho to the 2-amino group or at the 3-position can hinder the approach of reagents, thereby slowing down reaction rates, regardless of the electronic effects.

Future Directions in Academic Research on 4 Isopropoxypyridin 2 Amine

Development of Novel and Sustainable Synthetic Routes and Methodologies

The synthesis of functionalized pyridines is a cornerstone of medicinal and materials chemistry. Future research concerning 4-isopropoxypyridin-2-amine is likely to prioritize the development of more efficient, sustainable, and cost-effective synthetic methodologies. Current synthetic strategies for similar aminopyridine derivatives often rely on multi-step processes that may involve harsh reaction conditions or the use of expensive and toxic reagents.

Future synthetic explorations could focus on:

Catalytic C-O and C-N Bond Formation: Investigating novel catalytic systems, potentially utilizing earth-abundant metals, for the direct isopropoxylation and amination of pyridine (B92270) precursors. This could involve advancements in Buchwald-Hartwig amination or Ullmann condensation reactions tailored for this specific substitution pattern.

Flow Chemistry and Process Optimization: The application of continuous flow technologies could offer significant advantages in terms of safety, scalability, and product purity. Research in this area would aim to develop robust and automated synthetic platforms for the on-demand production of this compound.

Green Chemistry Approaches: A significant future direction will be the incorporation of green chemistry principles. This includes the use of greener solvents, energy-efficient reaction conditions (such as microwave or photochemical methods), and the development of one-pot or tandem reactions to minimize waste and improve atom economy. For instance, recent developments in the photochemical synthesis of functionalized imidazopyridines highlight a move towards more eco-compatible approaches which could be adapted for aminopyridine synthesis. nih.gov

| Synthetic Approach | Potential Advantages | Research Focus |

| Advanced Catalysis | Higher yields, milder conditions, reduced waste. | Development of specific catalysts for C-O and C-N cross-coupling. |

| Flow Chemistry | Improved safety, scalability, and purity. | Optimization of reaction parameters in continuous flow reactors. |

| Green Chemistry | Reduced environmental impact, increased sustainability. | Use of renewable feedstocks, alternative energy sources, and safer solvents. |

Exploration of Undiscovered Reactivity Pathways and Mechanistic Insights

The reactivity of the this compound scaffold is rich with potential for the synthesis of novel and complex molecules. The interplay between the electron-donating amino and isopropoxy groups and the electron-deficient pyridine ring is expected to give rise to unique reactivity patterns that are yet to be fully explored.

Future research in this area could delve into:

Electrophilic and Nucleophilic Aromatic Substitution: A systematic study of the regioselectivity of electrophilic substitution reactions (e.g., halogenation, nitration, sulfonation) on the pyridine ring, guided by the directing effects of the existing substituents. Conversely, the exploration of nucleophilic aromatic substitution reactions, potentially at the C-6 position, could provide access to a wider range of derivatives. researchgate.net

Metal-Catalyzed Cross-Coupling Reactions: The amino group can be a versatile handle for various cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, to introduce diverse carbon-based substituents. Recent advances in ruthenium-catalyzed amination of aminopyridines via π-coordination activation could open new avenues for functionalization. organic-chemistry.orgscientificupdate.comnih.govchemistryviews.orgresearchgate.net

Reactions at the Amino Group: Derivatization of the 2-amino group through reactions like acylation, sulfonylation, and alkylation can lead to a vast library of compounds with potentially altered biological or material properties. libretexts.orgmasterorganicchemistry.com Mechanistic studies, including kinetic analysis and the identification of reaction intermediates, will be crucial for understanding and controlling these transformations.

Advanced Spectroscopic Characterization of Complex Systems derived from this compound

A thorough understanding of the structural and electronic properties of this compound and its derivatives is fundamental to its application. Advanced spectroscopic techniques will play a pivotal role in characterizing these complex systems.

Future research directions in this domain include:

Multinuclear NMR Spectroscopy: While standard ¹H and ¹³C NMR are routine, the use of ¹⁵N NMR could provide valuable insights into the electronic environment of the nitrogen atoms within the pyridine ring and the amino group, and how this changes upon derivatization or complexation.

Vibrational Spectroscopy (FT-IR and Raman): Detailed analysis of the vibrational modes, supported by computational calculations, can offer a deeper understanding of the molecular structure and intermolecular interactions, such as hydrogen bonding. researchgate.netnih.gov

X-ray Crystallography: Single-crystal X-ray diffraction studies of this compound and its derivatives or co-crystals will be essential for unambiguously determining their three-dimensional structures and packing arrangements in the solid state. nih.gov

Photophysical Studies: Investigation of the fluorescence and phosphorescence properties of novel compounds derived from this compound could uncover potential applications in sensing, imaging, or as organic light-emitting diode (OLED) materials. mdpi.com

In-depth Computational Analysis of Molecular Dynamics and Chemical Properties

In conjunction with experimental work, computational chemistry is a powerful tool for predicting and understanding the behavior of molecules. In-depth computational analysis of this compound will be instrumental in guiding synthetic efforts and exploring its potential applications.

Future computational research could focus on:

Density Functional Theory (DFT) Calculations: DFT can be employed to calculate a wide range of molecular properties, including optimized geometries, electronic structures (HOMO-LUMO energy gaps), and spectroscopic parameters (NMR chemical shifts, vibrational frequencies). researchgate.nettsijournals.comnih.govresearchgate.net These calculations can help to rationalize observed reactivity and guide the design of new molecules with desired properties.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of this compound and its derivatives in different environments, such as in solution or interacting with biological macromolecules. This can be particularly valuable for understanding its potential as a ligand for proteins or in the formation of supramolecular assemblies.

Prediction of Reaction Mechanisms: Computational modeling can be used to elucidate the mechanisms of key reactions, including transition state analysis, to provide a deeper understanding of the factors that control reactivity and selectivity. researchgate.net

| Computational Method | Key Insights | Potential Applications |

| Density Functional Theory (DFT) | Electronic structure, reactivity indices, spectroscopic properties. | Rational design of new derivatives, interpretation of experimental data. |

| Molecular Dynamics (MD) | Conformational analysis, intermolecular interactions, solvation effects. | Understanding behavior in solution, predicting binding affinities. |

| Reaction Mechanism Modeling | Transition state energies, reaction pathways. | Optimizing reaction conditions, predicting product distributions. |

Potential in Emerging Areas of Organic and Inorganic Chemistry

The unique combination of functional groups in this compound makes it a promising building block for applications in several emerging areas of chemistry.

Future research could explore its potential in:

Catalysis: The pyridine nitrogen and the exocyclic amino group can act as a bidentate ligand for transition metals, making derivatives of this compound interesting candidates for the development of novel catalysts for a variety of organic transformations.

Supramolecular Chemistry: The ability of the amino and pyridine functionalities to participate in hydrogen bonding makes this molecule an excellent candidate for the construction of well-defined supramolecular assemblies, such as co-crystals, gels, and liquid crystals. The interplay of hydrogen bonding and π-π stacking interactions could lead to materials with interesting structural and functional properties. acs.orgresearchgate.netmdpi.comnih.govresearchgate.net

Advanced Material Precursors: As a functionalized heterocyclic compound, this compound could serve as a precursor for the synthesis of advanced materials, including polymers with specific electronic or optical properties, or as a component in the design of metal-organic frameworks (MOFs).

Q & A

Q. What are the common synthetic routes for 4-Isopropoxypyridin-2-amine?

The synthesis typically involves nucleophilic substitution reactions on a pyridine scaffold. For example:

- Reacting a halogenated pyridine precursor (e.g., 2-amino-4-chloropyridine) with isopropanol under basic conditions.

- Use of catalysts such as palladium or copper to facilitate coupling reactions, as seen in analogous pyridine derivatives .

- Solvents like dimethylformamide (DMF) or toluene under inert atmospheres (N₂/Ar) to prevent oxidation .

Q. How is this compound characterized for structural confirmation?

Key methods include:

- ¹H/¹³C NMR spectroscopy : Peaks for the isopropoxy group (δ ~1.2–1.4 ppm for CH₃, δ ~4.5–5.0 ppm for OCH) and aromatic protons (δ ~6.5–8.5 ppm) .

- Mass spectrometry (MS) : Molecular ion peaks matching the molecular formula (C₈H₁₂N₂O) and fragmentation patterns consistent with isopropoxy cleavage.

- Infrared (IR) spectroscopy : Stretching frequencies for NH₂ (~3300–3500 cm⁻¹) and C-O (~1100–1250 cm⁻¹) .

Q. What factors influence the reactivity of this compound in substitution reactions?

- Electronic effects : The electron-donating isopropoxy group at the 4-position activates the pyridine ring for electrophilic substitution at the 6-position.

- Steric hindrance : The bulky isopropoxy group may limit reactivity at adjacent positions, favoring regioselectivity in further functionalization .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in cross-coupling reactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?

- Continuous flow reactors : Enable precise control of temperature and residence time, reducing side reactions .

- Automated purification : Use of flash chromatography or recrystallization in optimized solvent systems (e.g., ethanol/water mixtures) .

- Catalyst screening : Testing palladium/copper complexes or organocatalysts to enhance efficiency .

Q. How should researchers resolve contradictions in spectroscopic data during structural elucidation?

- Multi-technique validation : Cross-validate NMR assignments with 2D experiments (COSY, HSQC) and X-ray crystallography if crystalline .

- Computational modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values .

- Controlled degradation studies : Identify degradation products that may interfere with spectral interpretation .

Q. What methodologies are recommended for evaluating the biological activity of this compound?

- Kinase inhibition assays : Use fluorescence-based or radiometric assays to test interactions with target kinases (e.g., p38 MAP kinase) .

- Antimicrobial testing : Minimum inhibitory concentration (MIC) assays against bacterial/fungal strains, with structural analogs as controls .

- Cytotoxicity profiling : MTT or resazurin assays in cancer cell lines to assess therapeutic potential .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced potency?

- Substituent variation : Replace isopropoxy with difluoromethoxy or trifluoromethyl groups to modulate electron density and lipophilicity .

- Scaffold hybridization : Fuse pyridine with pyrimidine or indole rings to enhance target binding, as seen in antitumor pyridopyrazines .

- Bioisosteric replacement : Substitute NH₂ with bioisosteres like methylsulfonamide to improve metabolic stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.